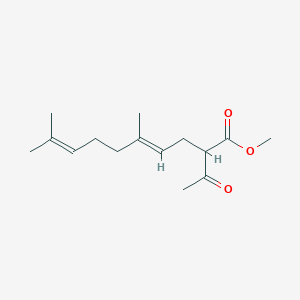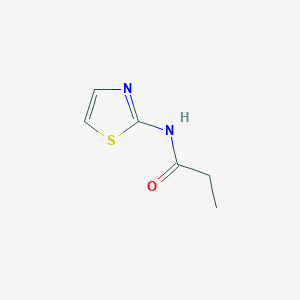
methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate is an organic compound with a complex structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve yield and reduce production time.
化学反应分析
Types of Reactions
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
科学研究应用
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate: shares similarities with other esters and ketones.
This compound: is similar to compounds like methyl acetate and acetylacetone.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications.
属性
分子式 |
C15H24O3 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC 名称 |
methyl (4E)-2-acetyl-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C15H24O3/c1-11(2)7-6-8-12(3)9-10-14(13(4)16)15(17)18-5/h7,9,14H,6,8,10H2,1-5H3/b12-9+ |
InChI 键 |
BSTPZJQNOMFGJU-FMIVXFBMSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC(C(=O)C)C(=O)OC)/C)C |
规范 SMILES |
CC(=CCCC(=CCC(C(=O)C)C(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12004408.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12004411.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004416.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004422.png)

![[(5E)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12004426.png)
![4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B12004436.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12004459.png)


![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B12004482.png)
![4-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B12004497.png)
